REACTION_CXSMILES
|
[SH:1][CH:2]([CH2:10][CH2:11][SH:12])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[OH-].[Na+]>O>[S:12]1[CH2:11][CH2:10][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])[S:1]1 |f:1.2|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
SC(CCCCC(=O)O)CCS
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution formed
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted twice
|
Type
|
CUSTOM
|
Details
|
each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off
|
Type
|
CUSTOM
|
Details
|
the residual ether removed in a vacuum
|
Type
|
ADDITION
|
Details
|
The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
the precipitated iron salt filtered off
|
Type
|
CUSTOM
|
Details
|
was acidified with 10% hydrochloric acid at 5° C., to 10° C.
|
Type
|
STIRRING
|
Details
|
further stirred for 1 hour at pH 1
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the precipitated crude product
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
The precipitate was washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
After drying there
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1SC(CC1)CCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[SH:1][CH:2]([CH2:10][CH2:11][SH:12])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[OH-].[Na+]>O>[S:12]1[CH2:11][CH2:10][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])[S:1]1 |f:1.2|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
SC(CCCCC(=O)O)CCS
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution formed
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted twice
|
Type
|
CUSTOM
|
Details
|
each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off
|
Type
|
CUSTOM
|
Details
|
the residual ether removed in a vacuum
|
Type
|
ADDITION
|
Details
|
The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
the precipitated iron salt filtered off
|
Type
|
CUSTOM
|
Details
|
was acidified with 10% hydrochloric acid at 5° C., to 10° C.
|
Type
|
STIRRING
|
Details
|
further stirred for 1 hour at pH 1
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the precipitated crude product
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
The precipitate was washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
After drying there
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1SC(CC1)CCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[SH:1][CH:2]([CH2:10][CH2:11][SH:12])[CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[OH-].[Na+]>O>[S:12]1[CH2:11][CH2:10][CH:2]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])[S:1]1 |f:1.2|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
SC(CCCCC(=O)O)CCS
|
Name
|
|
Quantity
|
1.54 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution formed
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted twice
|
Type
|
CUSTOM
|
Details
|
each time with 30 ml of methyl tertiary butyl ether, the aqueous solution separated off
|
Type
|
CUSTOM
|
Details
|
the residual ether removed in a vacuum
|
Type
|
ADDITION
|
Details
|
The solution was diluted with 200 ml of water, 7 mg of iron (III) sulfate
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
the precipitated iron salt filtered off
|
Type
|
CUSTOM
|
Details
|
was acidified with 10% hydrochloric acid at 5° C., to 10° C.
|
Type
|
STIRRING
|
Details
|
further stirred for 1 hour at pH 1
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the precipitated crude product
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
The precipitate was washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
After drying there
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
S1SC(CC1)CCCCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |